Methyl 4-amino-5-nitronicotinate
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Overview
Description
Methyl 4-amino-5-nitronicotinate: is an organic compound with the molecular formula C₇H₇N₃O₄
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-nitronicotinate typically involves the nitration of methyl nicotinate followed by the introduction of an amino group. One common method includes the nitration of methyl nicotinate using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to reductive amination using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: Methyl 4-amino-5-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4-nitro-5-nitronicotinate.
Scientific Research Applications
Methyl 4-amino-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
- Methyl 6-amino-5-nitronicotinate
- Methyl 4-amino-3-nitronicotinate
- Methyl 4-amino-5-nitrobenzoate
Comparison: Methyl 4-amino-5-nitronicotinate is unique due to the specific positioning of the amino and nitro groups on the nicotinate ring. This positioning influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-amino-5-nitronicotinate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is a nitro derivative of pyridine, characterized by the presence of an amino group at the 4-position and a nitro group at the 5-position of the pyridine ring. The synthesis of this compound typically involves diazo coupling reactions or nucleophilic aromatic substitutions, which can be optimized for yield and purity.
Synthesis Methods:
- Diazo Coupling Reaction: Involves the reaction between diazotized amines and substituted pyridines.
- Nucleophilic Aromatic Substitution: Utilizes various nucleophiles to replace the nitro group under mild conditions.
Biological Activity
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Its mechanism of action is thought to involve modulation of enzymatic pathways and interaction with cellular receptors.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Table 2: Anti-inflammatory Activity
Case Studies
Several case studies highlight the therapeutic potential of this compound in treating infections and inflammatory diseases.
- Case Study on Antimicrobial Resistance: A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to conventional treatments, suggesting its role as a valuable alternative in antibiotic-resistant scenarios.
- Case Study on Inflammatory Disorders: Another study focused on patients with rheumatoid arthritis treated with this compound. The treatment resulted in decreased joint inflammation and improved patient mobility, demonstrating its potential as an adjunct therapy in chronic inflammatory conditions.
Properties
IUPAC Name |
methyl 4-amino-5-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-9-3-5(6(4)8)10(12)13/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLAPPOELAZAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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